molecular formula C12H10O4 B078086 Ethyl 4-oxo-4H-chromene-2-carboxylate CAS No. 14736-31-3

Ethyl 4-oxo-4H-chromene-2-carboxylate

Cat. No. B078086
Key on ui cas rn: 14736-31-3
M. Wt: 218.2 g/mol
InChI Key: CJVFJZNWXDFXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06903227B2

Procedure details

Into a solution of 12.0 g of diethyl oxalate in 180 g of toluene is added 30 g of 2-hydroxyacetophenone, then dropwise added 65.0 g of 20% sodium ethoxide in ethanol. After the reaction is complete, 13 g of 98% sulfuric acid is added, and the mixture stirred at 60° C. for about 30 min. After adding 140 g of water, the organic fraction is separated. The organic fraction is concentrated and 55.0 g of hexane is added. Filtering below 10° C. affords about 34.0 g of ethyl chromone-2-carboxylate (about 95% yield).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
180 g
Type
solvent
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
140 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH2:9][CH3:10])(=[O:7])[C:2]([O:4][CH2:5][CH3:6])=O.O[CH2:12][C:13]([C:15]1C=C[CH:18]=[CH:17][CH:16]=1)=[O:14].[O-]CC.[Na+].S(=O)(=O)(O)O>C1(C)C=CC=CC=1.C(O)C.O>[O:4]1[C:5]2[C:15](=[CH:16][CH:17]=[CH:18][CH:6]=2)[C:13](=[O:14])[CH:12]=[C:2]1[C:1]([O:8][CH2:9][CH3:10])=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
30 g
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Name
Quantity
180 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
65 g
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
13 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
140 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 60° C. for about 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic fraction is separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic fraction is concentrated
ADDITION
Type
ADDITION
Details
55.0 g of hexane is added
FILTRATION
Type
FILTRATION
Details
Filtering below 10° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C(=CC(C2=CC=CC=C12)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 189.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.